molecular formula C11H15NOSi B8572134 5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 159084-16-9

5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine

Katalognummer: B8572134
CAS-Nummer: 159084-16-9
Molekulargewicht: 205.33 g/mol
InChI-Schlüssel: XYTOSDBNRCWJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C11H15NOSi. It contains a furan ring fused to a pyridine ring, with a methyl group and a trimethylsilyl group attached to the structure

Vorbereitungsmethoden

One common synthetic route includes the use of a cyclization reaction to form the fused ring system, followed by functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This can result in changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

159084-16-9

Molekularformel

C11H15NOSi

Molekulargewicht

205.33 g/mol

IUPAC-Name

trimethyl-(5-methylfuro[3,2-b]pyridin-2-yl)silane

InChI

InChI=1S/C11H15NOSi/c1-8-5-6-10-9(12-8)7-11(13-10)14(2,3)4/h5-7H,1-4H3

InChI-Schlüssel

XYTOSDBNRCWJEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a degased solution of 6-iodo-2-picolin-5-ol (855 mg; 3.64 mmol; 1.00 eq.) in triethylamine (20.00 mL) were added (trimethylsilyl)acetylene (1 g; 10.19 mmol; 2.80 eq.), cuprous iodide (90.07 mg; 0.47 mmol; 0.13 eq.) and dichlorobis(triphenyl phosphine)palladium(II) (229.82 mg; 0.33 mmol; 0.09 eq.). The solution was heated under reflux. After 3 h, the reaction was complete, and allowed to cool down to rt. The solution was filtered over celite (washed with AcOEt and MeOH). The solvents were removed. AcOEt and water were added and the combined organic layers were dried over magnesium sulfate, filtered and concentrated to give the expected compound. The crude was purified by short flash chromatography using cyclohexane then AcOEt/Cyclohexane 20/80 to afford 603 mg of the desired compound as a solid (Intermediate 5.1). Amount: 603 mg; Yield: 81%; Formula: C11H15NOSi; HPLC Purity: 93.14%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=2.17 min; 93.14%; 1H NMR (CDCl3) δ 7.65 (d, 1H, J=8.5 Hz), 7.10 (s, 1H), 7.06 (d, 1H, J=8.5 Hz), 2.67 (s, 3H), 0.36 (s, 9H); LC-MS: M/Z ESI: Rt (min) 1.89 min, 206.06 (M+1).
Quantity
855 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
90.07 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
229.82 mg
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a degassed solution of 6-iodo-2-picolin-5-ol (855 mg; 3.64 mmol; 1.00 eq.) in triethylamine (20.00 mL) were added (trimethylsilyl)acetylene (1 g; 10.19 mmol; 2.80 eq.), cuprous iodide (90.07 mg; 0.47 mmol; 0.13 eq.) and dichlorobis(triphenyl phosphine) palladium(II) (229.82 mg; 0.33 mmol; 0.09 eq.). The solution was heated under reflux. After 3 h, the reaction was complete, and allowed to cool down to rt. The solution was filtered over celite (washed with AcOEt and MeOH). The solvents were removed. AcOEt and water were added and the combined organic layers were dried over magnesium sulfate, filtered and concentrated to give the expected compound. The crude was purified by short flash chromatography using cyclohexane then AcOEt/Cyclohexane 20/80 to afford 603 mg of the desired compound as a solid (Intermediate 5.1). Amount: 603 mg; Yield: 81%; Formula: C11H15NOSi; HPLC Purity: 93.14%; HPLC H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=2.17 min; 93.14%; 1H NMR (CDCl3) δ 7.65 (d, 1H, J=8.5 Hz), 7.10 (s, 1H), 7.06 (d, 1H, J=8.5 Hz), 2.67 (s, 3H), 0.36 (s, 9H); LC-MS: M/Z ESI: Rt (min) 1.89 min, 206.06 (M+1).
Quantity
855 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
90.07 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenyl phosphine) palladium(II)
Quantity
229.82 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.